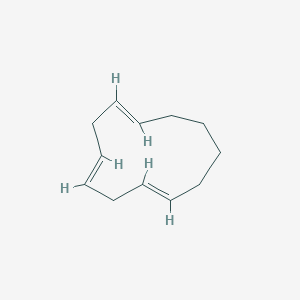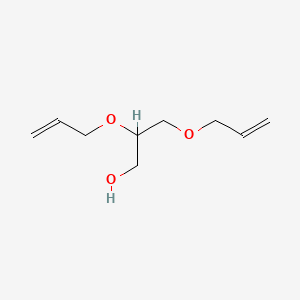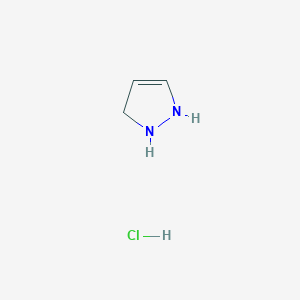
3-Pyrazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazoline hydrochloride is a heterocyclic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered rings containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Pyrazoline hydrochloride can be synthesized through several methods:
From Hydrazines and Their Derivatives: This method involves the reaction of hydrazines with carbonyl compounds.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of diazo compounds with alkenes or alkynes.
Reduction of Pyrazoles: 3-Pyrazolines can also be obtained by the reduction of pyrazoles, pyrazolones, or pyrazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: 3-Pyrazolines can be oxidized to form pyrazoles.
Reduction: Reduction of 3-pyrazolines can yield pyrazolidines.
Substitution: Substitution reactions can occur on the nitrogen atoms or the carbon atoms of the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: Pyrazoles
Reduction: Pyrazolidines
Substitution: Substituted pyrazolines with various functional groups
Wissenschaftliche Forschungsanwendungen
3-Pyrazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: 3-Pyrazoline derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Some pyrazoline derivatives exhibit anti-inflammatory, analgesic, and anticancer properties.
Industry: Pyrazolines are used in the development of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-pyrazoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: Pyrazolines can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways depend on the biological activity of the pyrazoline derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazoline: Another isomer of pyrazoline with different chemical properties and reactivity.
Pyrazole: The fully aromatic form of pyrazoline, known for its stability and diverse applications.
Uniqueness of 3-Pyrazoline Hydrochloride
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and biological activities Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry
Eigenschaften
CAS-Nummer |
88544-69-8 |
|---|---|
Molekularformel |
C3H7ClN2 |
Molekulargewicht |
106.55 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C3H6N2.ClH/c1-2-4-5-3-1;/h1-2,4-5H,3H2;1H |
InChI-Schlüssel |
LUABANCJXKHLBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CNN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


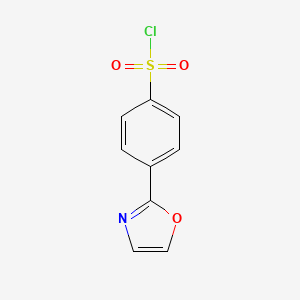
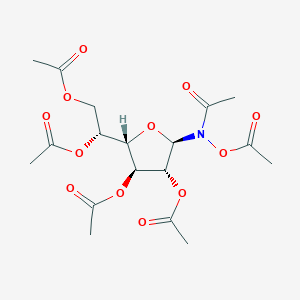
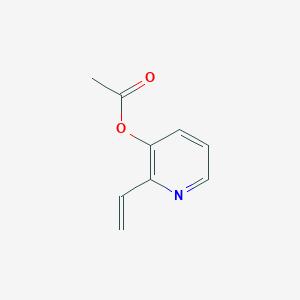
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
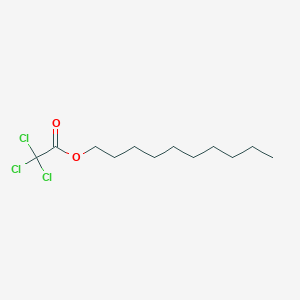
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
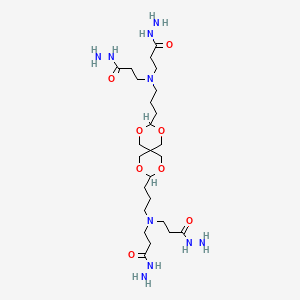
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
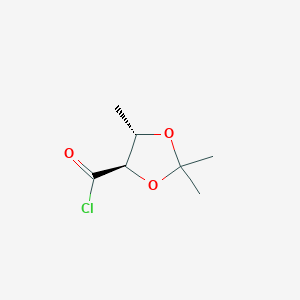
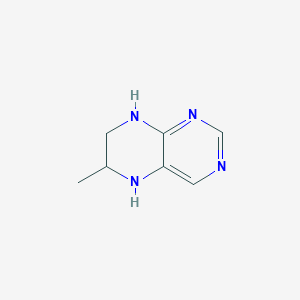

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
